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molecular formula C7H10Cl3NO3 B2895174 Tert-butyl 3-(trichloromethyl)oxaziridine-2-carboxylate CAS No. 219547-77-0

Tert-butyl 3-(trichloromethyl)oxaziridine-2-carboxylate

Cat. No. B2895174
M. Wt: 262.51
InChI Key: RKQBULMPIKTIOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09212348B2

Procedure details

20.0 g (53.0 mol) of triphenyl(t-butoxycarbonylimino)phosphorane was suspended in 80 mL of toluene, mixed with 8.84 g (60.0 mmol) of anhydrous chloral and heated at 120° C. for 4 hours under reflux. After cooling to room temperature, 300 mL of hexane was added, and the resulting white solid was separated by filtration. The filtrate was concentrated under reduced pressure. The resulting brown liquid was dissolved in 200 mL of chloroform, and simultaneous addition of 3.74 g (50.0 mmol) of potassium carbonate in 20 mL of ice-cold water and 4.94 g (15 mmol) of OXONE (2KHSO5.KHSO4.K2SO4, supplied from Du Pont) in 40 mL of ice-cold water and 1 hour of stirring under cooling with ice were repeated three times. After removal of the aqueous layer, simultaneous addition of aqueous potassium carbonate and aqueous OXONE (2KHSO5.KHSO4.K2SO4, supplied from Du Pont) and 1 hour of stirring under cooling with ice were repeated three times, similarly. After removal of the aqueous layer, simultaneous addition of aqueous potassium carbonate and aqueous OXONE and 1 hour of stirring under cooling with ice were repeated three times, similarly. After removal of the aqueous layer, 11.2 g (150 mmol) of potassium carbonate in 60 mL of ice-cold water and 14.8 g (45 mmol) of OXONE in 120 mL of ice-cold water were added simultaneously, and the reaction solution was stirred for 1 hour of stirring under cooling with ice. After removal of the aqueous layer, aqueous potassium carbonate and aqueous OXONE were simultaneously added, the reaction solution was stirred for 1 hour of stirring under cooling with ice, similarly. After removal of the aqueous layer, aqueous potassium carbonate and aqueous OXONE were simultaneously added, the reaction solution was stirred for 1 hour of stirring under cooling with ice, similarly. After removal of the aqueous layer, the chloroform layer was dried over anhydrous sodium sulfate and filtered, and the filtrate was concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography using hexane-ethyl acetate {100:0 (volume ratio, hereinafter the same applies) to 80:20} as the eluent to give 10.3 g of the desired product as a pale yellow oil.
Quantity
20 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three
Quantity
8.84 g
Type
reactant
Reaction Step Four
Quantity
3.74 g
Type
reactant
Reaction Step Five
Name
Quantity
4.94 g
Type
reactant
Reaction Step Five
[Compound]
Name
ice
Quantity
20 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
11.2 g
Type
reactant
Reaction Step Seven
Name
Quantity
14.8 g
Type
reactant
Reaction Step Seven
[Compound]
Name
ice
Quantity
60 mL
Type
solvent
Reaction Step Seven
[Compound]
Name
ice
Quantity
120 mL
Type
solvent
Reaction Step Seven
Quantity
80 mL
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
C1(P(C2C=CC=CC=2)(C2C=CC=CC=2)=[N:8][C:9]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10])C=CC=CC=1.[O:28]=[CH:29][C:30]([Cl:33])([Cl:32])[Cl:31].C(=O)([O-])[O-].[K+].[K+].OOS([O-])=O.[K+].OS([O-])(=O)=O.[K+]>C1(C)C=CC=CC=1.CCCCCC>[Cl:31][C:30]([Cl:33])([Cl:32])[CH:29]1[O:28][N:8]1[C:9]([O:11][C:12]([CH3:13])([CH3:14])[CH3:15])=[O:10] |f:2.3.4,5.6,7.8|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(=NC(=O)OC(C)(C)C)(C1=CC=CC=C1)C1=CC=CC=C1
Step Two
Name
ice
Quantity
40 mL
Type
solvent
Smiles
Step Three
Name
Quantity
300 mL
Type
solvent
Smiles
CCCCCC
Step Four
Name
Quantity
8.84 g
Type
reactant
Smiles
O=CC(Cl)(Cl)Cl
Step Five
Name
Quantity
3.74 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
4.94 g
Type
reactant
Smiles
OOS(=O)[O-].[K+]
Name
ice
Quantity
20 mL
Type
solvent
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OS(=O)(=O)[O-].[K+]
Step Seven
Name
Quantity
11.2 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
14.8 g
Type
reactant
Smiles
OOS(=O)[O-].[K+]
Name
ice
Quantity
60 mL
Type
solvent
Smiles
Name
ice
Quantity
120 mL
Type
solvent
Smiles
Step Eight
Name
Quantity
80 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
1 hour of stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
CUSTOM
Type
CUSTOM
Details
the resulting white solid was separated by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The resulting brown liquid was dissolved in 200 mL of chloroform
TEMPERATURE
Type
TEMPERATURE
Details
under cooling with ice
CUSTOM
Type
CUSTOM
Details
After removal of the aqueous layer, simultaneous addition of aqueous potassium carbonate and aqueous OXONE (2KHSO5
CUSTOM
Type
CUSTOM
Details
1 hour
Duration
1 h
STIRRING
Type
STIRRING
Details
of stirring
TEMPERATURE
Type
TEMPERATURE
Details
under cooling with ice
CUSTOM
Type
CUSTOM
Details
After removal of the aqueous layer, simultaneous addition of aqueous potassium carbonate and aqueous OXONE and 1 hour
Duration
1 h
STIRRING
Type
STIRRING
Details
of stirring
TEMPERATURE
Type
TEMPERATURE
Details
under cooling with ice
ADDITION
Type
ADDITION
Details
were added simultaneously
STIRRING
Type
STIRRING
Details
the reaction solution was stirred for 1 hour
Duration
1 h
STIRRING
Type
STIRRING
Details
of stirring
TEMPERATURE
Type
TEMPERATURE
Details
under cooling with ice
CUSTOM
Type
CUSTOM
Details
After removal of the aqueous layer, aqueous potassium carbonate and aqueous OXONE
ADDITION
Type
ADDITION
Details
were simultaneously added
STIRRING
Type
STIRRING
Details
the reaction solution was stirred for 1 hour
Duration
1 h
STIRRING
Type
STIRRING
Details
of stirring
TEMPERATURE
Type
TEMPERATURE
Details
under cooling with ice
CUSTOM
Type
CUSTOM
Details
After removal of the aqueous layer, aqueous potassium carbonate and aqueous OXONE
ADDITION
Type
ADDITION
Details
were simultaneously added
STIRRING
Type
STIRRING
Details
the reaction solution was stirred for 1 hour
Duration
1 h
STIRRING
Type
STIRRING
Details
of stirring
TEMPERATURE
Type
TEMPERATURE
Details
under cooling with ice
CUSTOM
Type
CUSTOM
Details
After removal of the aqueous layer
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the chloroform layer was dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by silica gel column chromatography

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC(C1N(O1)C(=O)OC(C)(C)C)(Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 10.3 g
YIELD: CALCULATEDPERCENTYIELD 65.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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